molecular formula C21H21NO5 B8074555 (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid

(3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid

Cat. No.: B8074555
M. Wt: 367.4 g/mol
InChI Key: HKUVDADVQCWQEY-YJYMSZOUSA-N
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Description

(3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid is a complex organic compound with a unique structure that includes a morpholine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through a cyclization reaction involving a suitable diol and an amine.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the Fmoc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during synthesis, allowing for selective reactions to occur. The morpholine ring can interact with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    Fmoc-protected amino acids: Similar in that they contain the Fmoc group, but differ in the amino acid structure.

    Morpholine derivatives: Share the morpholine ring but may have different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of the Fmoc protecting group, the morpholine ring, and the specific stereochemistry, making it a valuable compound for targeted synthetic applications.

Properties

IUPAC Name

(3S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUVDADVQCWQEY-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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